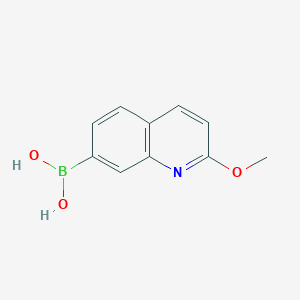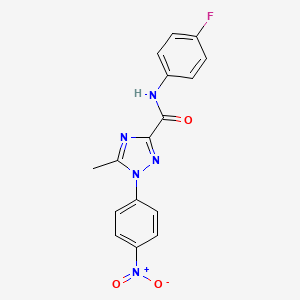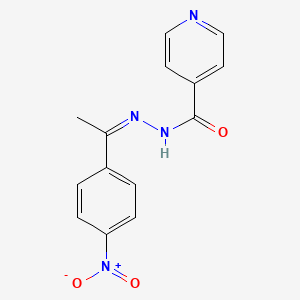
2-Methoxyquinoline-7-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyquinoline-7-boronic acid is a chemical compound with the molecular formula C10H10BNO3 . It has a molecular weight of 203.00 . The compound is also known by other synonyms such as MFCD22394149 (2-Methoxy-7-quinolinyl)boronic acid, Boronic acid, B- (2-methoxy-7-quinolinyl)-, and (2-methoxyquinolin-7-yl)boronic acid .
Synthesis Analysis
The synthesis of borinic acids, including 2-Methoxyquinoline-7-boronic acid, often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Recent advances in the synthesis of borinic acids have been reviewed, highlighting the main synthetic methods, their scope, and limitations .Molecular Structure Analysis
The molecular structure of 2-Methoxyquinoline-7-boronic acid consists of a quinoline ring with a methoxy group at the 2nd position and a boronic acid group at the 7th position . The exact mass of the compound is 203.075378 .Chemical Reactions Analysis
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids have also been used in cross-coupling reactions .Physical And Chemical Properties Analysis
2-Methoxyquinoline-7-boronic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 405.2±48.0 °C at 760 mmHg . The compound has a flash point of 198.9±29.6 °C . Its vapour pressure is 0.0±1.0 mmHg at 25°C , and it has an index of refraction of 1.621 .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules, cells, or tissues for further study .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This includes the use of boronic acids to modify the structure or function of proteins, or to manipulate proteins for various research applications .
Separation Technologies
Boronic acids have been used in separation technologies . This includes the use of boronic acids in techniques such as electrophoresis for the separation of glycated molecules .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This includes the use of boronic acids in the design and synthesis of new drugs or therapeutic agents .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are used in this reaction due to their stability, ease of preparation, and environmental benignity .
Wirkmechanismus
Target of Action
The primary target of 2-Methoxyquinoline-7-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2-Methoxyquinoline-7-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Methoxyquinoline-7-boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of 2-Methoxyquinoline-7-boronic acid The compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 2-Methoxyquinoline-7-boronic acid is the formation of a new Pd–C bond through oxidative addition and transmetalation . This leads to the successful completion of the SM coupling reaction .
Action Environment
The action of 2-Methoxyquinoline-7-boronic acid is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes also influence the compound’s action .
Zukünftige Richtungen
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are increasingly being used in diverse areas of research . They have applications in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests a promising future for the study and application of 2-Methoxyquinoline-7-boronic acid.
Eigenschaften
IUPAC Name |
(2-methoxyquinolin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-3-7-2-4-8(11(13)14)6-9(7)12-10/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEAYIXACPMADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)





![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)
![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)
![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)
